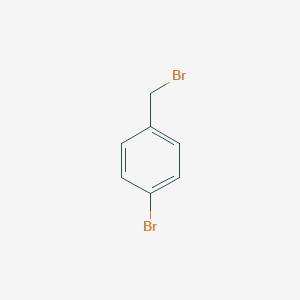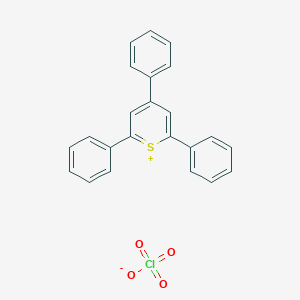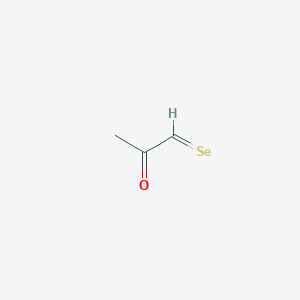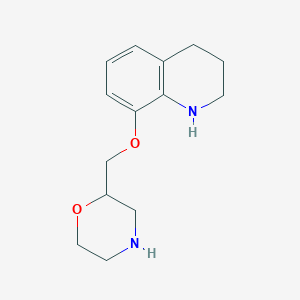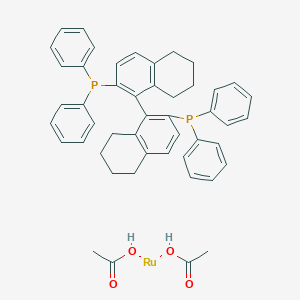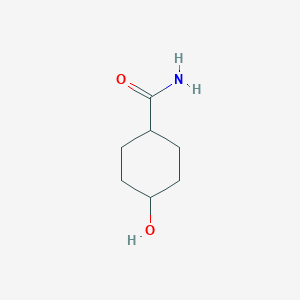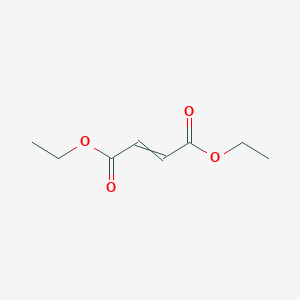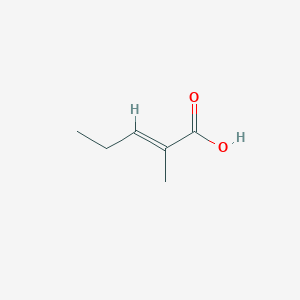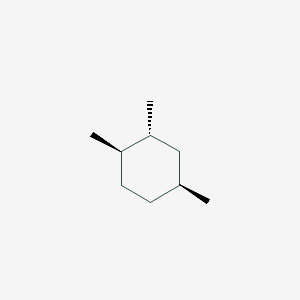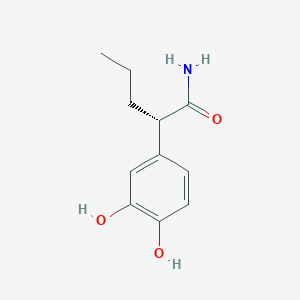
2-(3,4-Dihydroxyphenyl)valeramide, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydroxyphenyl)valeramide, (S)-, also known as DHVP, is a synthetic compound that belongs to the class of phenylpropanoids. DHVP has been shown to possess various biological activities and has been extensively studied for its potential use in pharmaceuticals.
Wirkmechanismus
2-(3,4-Dihydroxyphenyl)valeramide, (S)- exerts its biological activities through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exerting its antioxidant activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby exerting its anti-inflammatory activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to modulate various signaling pathways involved in neuroprotection.
Biochemische Und Physiologische Effekte
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, thereby exerting its neuroprotective activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. One potential direction is to further elucidate its mechanism of action, particularly with regard to its neuroprotective activity. Another potential direction is to study its efficacy and safety in animal models of neurodegenerative diseases. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be studied for its potential use in other disease states, such as cancer and cardiovascular disease.
Synthesemethoden
2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be synthesized through the reaction of 3,4-dihydroxyphenylacetic acid with valeric anhydride in the presence of pyridine. The product obtained is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been extensively studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
117406-76-5 |
|---|---|
Produktname |
2-(3,4-Dihydroxyphenyl)valeramide, (S)- |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
(2S)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1 |
InChI-Schlüssel |
GDXQWRJYXZXWMT-QMMMGPOBSA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Kanonische SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Synonyme |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



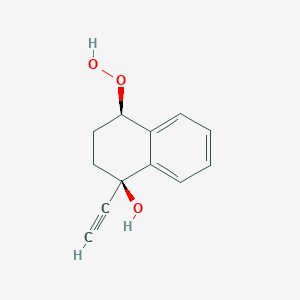
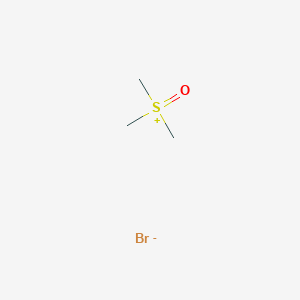
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

